molecular formula C15H18ClN3O4 B1447401 H-Gly-Ala-AMC . HCl CAS No. 201852-69-9

H-Gly-Ala-AMC . HCl

Cat. No.: B1447401
CAS No.: 201852-69-9
M. Wt: 339.77 g/mol
InChI Key: BHERHULYFRFTLU-FVGYRXGTSA-N
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Description

H-Gly-Ala-AMC . HCl, also known as Glycyl-Alanyl-7-amino-4-methylcoumarin hydrochloride, is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, as it releases a fluorescent product upon enzymatic cleavage, allowing for easy quantification of enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Ala-AMC . HCl typically involves the coupling of Glycyl-Alanine with 7-amino-4-methylcoumarin. This process can be carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often employs automated peptide synthesizers to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Ala-AMC . HCl primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. Upon cleavage of the peptide bond, the compound releases 7-amino-4-methylcoumarin, which exhibits strong fluorescence .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as trypsin, chymotrypsin, and cathepsin are commonly used to catalyze the reaction .

Major Products

The major product formed from the enzymatic hydrolysis of H-Gly-Ala-AMC . HCl is 7-amino-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy.

Scientific Research Applications

H-Gly-Ala-AMC . HCl is widely used in scientific research for the study of proteolytic enzymes. Its applications include:

Mechanism of Action

The mechanism of action of H-Gly-Ala-AMC . HCl involves the enzymatic cleavage of the peptide bond between Glycyl-Alanine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-Arginyl-7-amino-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for similar applications.

    Glycyl-Phenylalanyl-7-amino-4-methylcoumarin hydrochloride: Used in the study of different proteases.

Uniqueness

H-Gly-Ala-AMC . HCl is unique in its specificity for certain proteolytic enzymes and its strong fluorescent signal upon cleavage. This makes it particularly useful in assays where high sensitivity and specificity are required .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4.ClH/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)18-15(21)9(2)17-13(19)7-16;/h3-6,9H,7,16H2,1-2H3,(H,17,19)(H,18,21);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHERHULYFRFTLU-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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